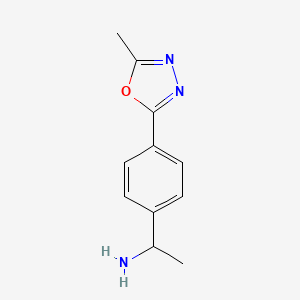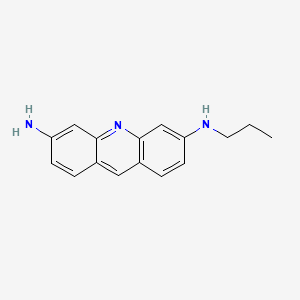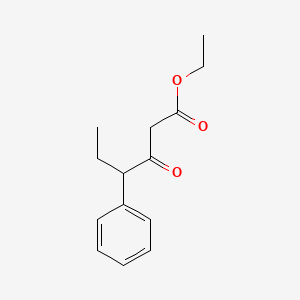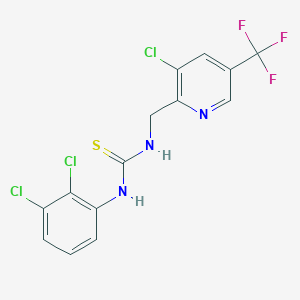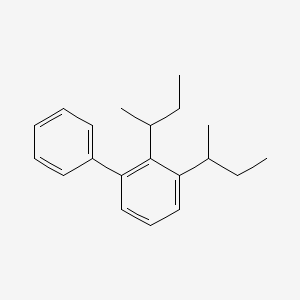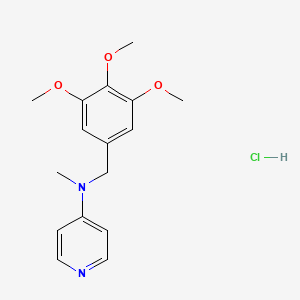
N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride is a chemical compound with the molecular formula C11H17NO3 It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a trimethoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzylamine with N-methylpyridin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, typically around 60-80°C, for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(3,4,5-trimethoxybenzyl)amine
- 3,4,5-Trimethoxybenzyl chloride
- 2-Chloro-N-(3,4,5-triethoxybenzyl)acetamide
Uniqueness
N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride is unique due to its specific structure, which combines a pyridine ring with a trimethoxybenzyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Propriétés
Formule moléculaire |
C16H21ClN2O3 |
|---|---|
Poids moléculaire |
324.80 g/mol |
Nom IUPAC |
N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H20N2O3.ClH/c1-18(13-5-7-17-8-6-13)11-12-9-14(19-2)16(21-4)15(10-12)20-3;/h5-10H,11H2,1-4H3;1H |
Clé InChI |
BDAYFYMMNSHTSW-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC(=C(C(=C1)OC)OC)OC)C2=CC=NC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
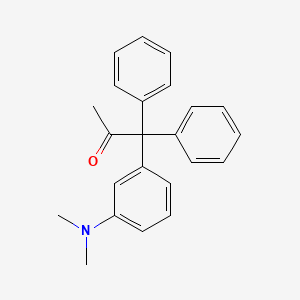
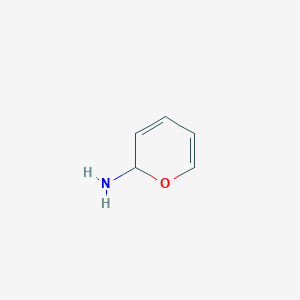
![Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15244405.png)
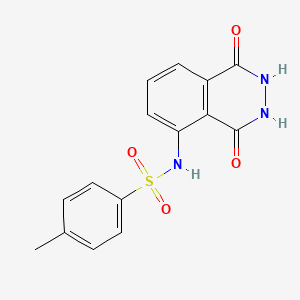
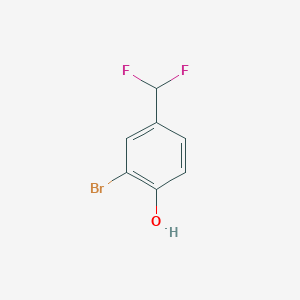
![5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
![(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)
